molecular formula C11H17N3O2 B1649552 Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate CAS No. 1017793-23-5

Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate

Cat. No.: B1649552
CAS No.: 1017793-23-5
M. Wt: 223.27
InChI Key: OTXAUSMKLLZKEW-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate is a pyridine derivative characterized by a tert-butyl carbamate group at position 3 and an aminomethyl (-CH₂NH₂) substituent at position 5 of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive aminomethyl group, which enables further functionalization (e.g., amide bond formation, Schiff base synthesis).

Properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,5,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXAUSMKLLZKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194867
Record name 1,1-Dimethylethyl N-[5-(aminomethyl)-3-pyridinyl]carbamate
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017793-23-5
Record name 1,1-Dimethylethyl N-[5-(aminomethyl)-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017793-23-5
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Record name 1,1-Dimethylethyl N-[5-(aminomethyl)-3-pyridinyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[5-(aminomethyl)pyridin-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate typically involves the reaction of 5-(aminomethyl)pyridin-3-ylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It is often employed in proteomics to label and identify proteins .

Medicine: Its unique structure allows it to interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can alter the biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural Features and Substituent Effects

The following table summarizes key structural differences and functional group impacts between the target compound and its analogs:

Compound Name Substituents (Position) Functional Group Characteristics Molecular Weight (g/mol) Key References
Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate Aminomethyl (5), Carbamate (3) Basic NH₂ group; hydrogen-bonding capability ~224.3 (estimated) N/A
Tert-butyl 5-methoxypyridin-3-ylcarbamate Methoxy (5), Carbamate (3) Electron-withdrawing OCH₃; reduced nucleophilicity ~238.3
Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Dimethoxy (5,6), Methylcarbamate (3) Increased hydrophilicity; steric hindrance ~296.3
Tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate Hydroxy (4), Methoxy (5) Polar OH group; acidic proton ~254.3
Tert-butyl (5-pivalamidopyridin-3-yl)methylcarbamate Pivalamido (5), Methylcarbamate (3) Bulky tert-butylamide; metabolic stability ~335.4
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate Bromo (5), Hydroxy (3) Electrophilic Br; synthetic versatility ~289.1
Key Observations:
  • Aminomethyl vs.
  • Steric Effects : The pivalamido group in introduces significant steric bulk, which could hinder binding to biological targets but improve metabolic stability.

Research Findings and Patent Insights

  • Patent Example (): A structurally complex analog (melting point 163–166°C, mass 615.7) demonstrates the utility of tert-butyl carbamate pyridines in kinase inhibitor synthesis. The aminomethyl group in the target compound could similarly anchor pharmacophore design.
  • Catalog Compounds () : Highlight the prevalence of tert-butyl carbamate pyridines as intermediates, with substituent choice dictating downstream applications.

Biological Activity

Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, an amino group, and a tert-butyl carbamate moiety. Its molecular formula is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, indicating a complex structure that contributes to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. These mechanisms can alter various biochemical pathways, leading to therapeutic effects.

Biological Activity and Applications

1. Enzyme Inhibition:

  • The compound has been shown to inhibit certain enzymes, which may contribute to its potential therapeutic effects in various diseases. For instance, it can interact with proteases involved in neurodegenerative diseases, thereby offering protective effects against cellular damage.

2. Neuroprotective Effects:

  • Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .

3. Anti-inflammatory Activity:

  • The compound has also been evaluated for its anti-inflammatory properties. It can modulate the release of pro-inflammatory cytokines such as TNF-α, suggesting its potential use in treating inflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPyridine ring, amino groupEnzyme inhibition, neuroprotectionSpecific interactions due to amino group
Tert-butyl 5-(methoxymethyl)pyridin-3-ylcarbamateMethoxy group instead of aminoLimited neuroactivityLacks amino group functionality
Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamateChloromethyl groupAntimicrobial propertiesDifferent reactivity profile

Case Studies and Research Findings

  • Neuroprotective Study:
    A study demonstrated that this compound significantly reduced Aβ-induced cytotoxicity in astrocyte cultures. The treatment led to decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
  • Inflammation Model:
    In an experimental model of inflammation, the compound was found to downregulate TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Synthesis and Characterization:
    The synthesis of this compound has been optimized for high yield and purity, facilitating further studies into its biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate
Reactant of Route 2
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Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate

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